molecular formula C18H17ClN2O2 B2772058 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2490404-61-8

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

Cat. No.: B2772058
CAS No.: 2490404-61-8
M. Wt: 328.8
InChI Key: KGIUZDVMBZGWRC-UHFFFAOYSA-N
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Description

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its intricate molecular structure, which includes a phenyl group, a tetrahydro-1H-pyrido[3,4-b]indole core, and a carboxylic acid moiety, all of which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11;/h1-9,15-16,19-20H,10H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUZDVMBZGWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the indole core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit notable antitumor properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific receptors involved in tumor progression. Notably, the inhibition of prostaglandin receptors has been linked to effective regulation of blood pressure and potential antitumor effects. A study highlighted the development of a new synthetic route for these derivatives, which enhances their efficacy against tumors while maintaining low toxicity levels .

Analgesic Effects

The compound has also shown promise as an analgesic agent. Its derivatives are reported to alleviate pain by modulating neurotransmitter release and affecting pain pathways in the central nervous system. The ability to inhibit hyperalgesia (increased sensitivity to pain) suggests that these compounds could be beneficial in pain management therapies .

Antibacterial Properties

In addition to antitumor and analgesic activities, the compound demonstrates antibacterial effects. This multifaceted biological activity makes it a candidate for developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Cardiovascular Applications

The modulation of platelet aggregation is another critical application of this compound. By inhibiting platelet aggregation, it may help reduce the risk of thromboembolic events in patients with cardiovascular diseases. This property is particularly relevant for patients who require anticoagulation therapy without the associated risks of traditional anticoagulants .

Case Study 1: Antitumor Efficacy

A study published in a pharmaceutical journal detailed the synthesis and evaluation of various derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole for their antitumor activity. The research demonstrated that specific structural modifications significantly enhanced their efficacy against cancer cell lines while minimizing cytotoxicity to normal cells .

Case Study 2: Pain Management

Another research project investigated the analgesic properties of this compound in animal models of chronic pain. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential use in developing new pain relief medications .

Mechanism of Action

The mechanism by which 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of HIV-1 reverse transcriptase, the compound binds to the enzyme's active site, preventing the virus from replicating. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:

  • 2,3,4,9-Tetrahydro-1-(1H-indol-3-ylmethyl)-1H-pyrido[3,4-b]indole-3-carboxylic acid: This compound shares a similar indole core but has a different substituent on the indole ring.

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid: This compound has a different ring structure and exhibits distinct biological activities.

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Biological Activity

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula: C17H16N2O2·HCl
  • Molecular Weight: 304.78 g/mol
  • CAS Number: 3790-45-2

Synthesis

The synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives typically involves multi-step reactions including cyclization and reduction processes. For instance, one method utilizes starting materials such as 7-bromaniline and undergoes transformations through cyclization and alkylation to yield the desired product .

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. For example, a study highlighted the compound's efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism is believed to involve the induction of apoptosis in cancer cells .

Antifungal Activity

In vitro tests have demonstrated that certain derivatives of pyrido[3,4-b]indole exhibit strong antifungal activity against pathogenic fungi. Specifically, compounds with a phenyl group showed enhanced fungicidal activity compared to those with other substituents. For instance, a derivative was effective against Fusarium oxysporum and Rhizoctonia solani, indicating its potential in agricultural applications .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for certain derivatives against COX enzymes were reported to be competitive with established anti-inflammatory drugs like celecoxib .

Case Study 1: Antitumor Efficacy

In a recent study involving human cancer cell lines, 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives were tested for their cytotoxic effects. The results showed that these compounds significantly reduced cell viability in a dose-dependent manner. The study concluded that the structural modifications on the phenyl ring could enhance antitumor activity.

Case Study 2: Antifungal Testing

A series of derivatives were evaluated for their antifungal activity against six different fungal strains. The results indicated that compounds with specific substitutions on the pyrido ring exhibited superior antifungal properties compared to unsubstituted analogs. This suggests a structure-activity relationship where specific functional groups can enhance bioactivity against fungal pathogens.

Data Summary

Activity Type Tested Compound Target Organism Activity IC50 Value
Antitumor1-Phenyl-2,3,4,9-tetrahydro derivativeVarious cancer cell linesCytotoxicityVaries by derivative
AntifungalPyrido[3,4-b]indole derivativeFusarium oxysporumFungicidalVaries by derivative
Anti-inflammatoryCOX-inhibiting derivativeHuman COX enzymesInhibitionCompetitive with celecoxib

Q & A

Q. Table 1: Representative Synthetic Yields

Derivative SubstituentYield (%)Purification MethodReference
Tetrahydrofuran-methyl35Crystallization
3-Morpholinopropyl45Column Chromatography
4-Chlorophenyl22–50Column Chromatography

How can molecular docking studies guide the rational design of novel analogs targeting HIV-1 reverse transcriptase (HIV-1 RT)?

Level: Advanced
Methodological Answer:
Molecular docking (e.g., AutoDock 4.2) using HIV-1 RT (PDB ID: 1RT2) identifies critical interactions:

  • H-Bond Networks: The carboxylic acid group forms hydrogen bonds with residues like Glu138:B, enhancing binding affinity .
  • Hydrophobic Pockets: Phenyl and indole moieties occupy the NNRTI-binding pocket, with substituent modifications (e.g., 4-chlorophenyl) improving van der Waals contacts .
  • Binding Free Energy (ΔG): Analogs with ΔG ≤ −8.5 kcal/mol (e.g., compounds 75–77) show promising inhibitory constants (Ki) but require pharmacokinetic optimization .

Q. Table 2: Docking Results for Select Analogs

Analog IDΔG (kcal/mol)Predicted Ki (nM)Outcome
75−9.2180High affinity, poor PK
76−8.7320Moderate selectivity
77−9.0210Toxicity concerns

What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry via indole NH signals (δ ~10.7–11.1 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS): ESI+ mode detects [M+H]+ ions (e.g., m/z 410.10 for C23H24ClN3O2 derivatives) .
  • HPLC: Purity assessment (e.g., tR = 1.43 min on Hitachi systems) .

How do structural modifications influence metabolic stability and pharmacokinetic (PK) profiles?

Level: Advanced
Methodological Answer:

  • Substituent Effects: Bulky groups (e.g., 4-chlorophenyl) reduce hepatic clearance by shielding metabolic hot spots (e.g., indole NH) .
  • Species-Specific Metabolism: Intrinsic clearance (CLint) varies across species (highest in monkey liver microsomes vs. humans), necessitating cross-species PK studies .
  • Chiral Centers: Enantiomers (e.g., S007-1558) exhibit differential metabolic rates, impacting half-life and bioavailability .

Q. Table 3: Metabolic Stability Data

SpeciesCLint (µL/min/mg)Notes
Human12Low clearance
Monkey45High metabolic turnover
Rat28Moderate stability

How can researchers reconcile contradictions in reported biological activities (e.g., anti-estrogenic vs. anti-platelet effects)?

Level: Advanced
Methodological Answer:

  • Contextual Factors: Anti-estrogenic activity (IC50 ~10 µM in breast cancer models ) vs. anti-platelet effects (via COX-1 inhibition ) may reflect target promiscuity.
  • Assay Conditions: Differences in cell lines (MCF-7 vs. platelet-rich plasma) and endpoint measurements (estrogen receptor binding vs. arachidonic acid metabolism) can explain discrepancies .
  • Dose-Response Studies: Establish biphasic effects (e.g., low-dose anti-estrogenic vs. high-dose anti-platelet activity) through in vitro-in vivo correlation (IVIVC) models.

What in vitro assays are used to evaluate anti-HIV and anti-inflammatory activity?

Level: Basic
Methodological Answer:

  • HIV-1 RT Inhibition: Non-radioactive ELISA assays using recombinant RT enzyme and DNA/RNA templates .
  • Platelet Aggregation: Turbidimetric measurements in human platelet-rich plasma induced by collagen or ADP .
  • Cytokine Profiling: ELISA-based quantification of IL-6/TNF-α in LPS-stimulated macrophages to assess anti-inflammatory potential .

What strategies optimize binding affinity and selectivity through structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Core Modifications: Introducing electron-withdrawing groups (e.g., Cl at phenyl-4 position) enhances RT binding by 2-fold .
  • Side Chain Engineering: Hydrophobic substituents (e.g., tetrahydrofuran-methyl) improve membrane permeability but may reduce solubility .
  • Chirality Control: (S)-enantiomers exhibit higher potency than (R)-forms due to steric alignment with RT’s hydrophobic pocket .

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